An In-Depth Technical Guide to the Physical Properties of Isooctyl Methacrylate
An In-Depth Technical Guide to the Physical Properties of Isooctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl methacrylate (IOMA) is a branched-chain acrylic monomer that plays a significant role in the synthesis of specialty polymers. Its unique structure, characterized by a bulky, hydrophobic isooctyl group and a reactive methacrylate functionality, imparts a distinct set of physical and chemical properties to the polymers derived from it. These properties, including a low glass transition temperature, hydrophobicity, and good thermal stability, make IOMA a valuable component in a wide array of applications, particularly in the fields of pressure-sensitive adhesives, coatings, and, increasingly, in the development of novel drug delivery systems and biomaterials.
This technical guide provides a comprehensive overview of the core physical properties of isooctyl methacrylate, offering insights into its behavior as a monomer and the characteristics of its corresponding polymer, poly(isooctyl methacrylate) (PIOMA). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile monomer in their research and development endeavors.
Chemical Structure and Identification
The chemical structure of isooctyl methacrylate is fundamental to understanding its physical properties and reactivity. The presence of the methacrylate group allows for polymerization, while the branched isooctyl ester group influences the properties of the resulting polymer.
Caption: Chemical structure of Isooctyl Methacrylate.
Table 1: Chemical Identification of Isooctyl Methacrylate
| Identifier | Value |
| CAS Number | 28675-80-1[1][2] |
| Molecular Formula | C₁₂H₂₂O₂[1][2] |
| Molecular Weight | 198.31 g/mol [2] |
| Synonyms | ISO-OCTYL METHACRYLATE, 2-methyl-2-propenoic acid isooctyl ester, 2-Propenoic acid, 2-methyl-, isooctyl ester[1] |
Core Physical Properties of the Monomer
The physical properties of the isooctyl methacrylate monomer are critical for its handling, storage, and polymerization. These properties are summarized in the table below.
Table 2: Physical Properties of Isooctyl Methacrylate Monomer
| Property | Value | Source(s) |
| Appearance | Liquid | [1] |
| Density | 0.879 g/cm³ | [1] |
| Boiling Point | 247 °C at 760 mmHg | [1] |
| Flash Point | 91.4 °C | [1] |
| Refractive Index | 1.436 | [1] |
| Vapor Pressure | 0.076 mmHg @ 25 °C (Estimated) | [1] |
| Water Solubility | Insoluble | [1] |
| Viscosity | ~2 mPa·s at 25°C | [3] |
Solubility Profile
While insoluble in water, isooctyl methacrylate is readily soluble in a wide range of common organic solvents. This high solubility is advantageous for solution polymerization and for formulating coatings and adhesives. Based on the general solubility of methacrylate esters, isooctyl methacrylate is expected to be miscible with alcohols (such as ethanol and methanol), ketones (like acetone), esters (including ethyl acetate), ethers (such as tetrahydrofuran), and chlorinated solvents (like chloroform and dichloromethane).[4][5][6][7][8] It will also be soluble in non-polar solvents like hexane. The principle of "like dissolves like" governs its solubility, where its ester functionality and long alkyl chain allow for miscibility with a variety of organic media.
Polymer Characteristics: Poly(isooctyl methacrylate)
The polymerization of isooctyl methacrylate yields poly(isooctyl methacrylate) (PIOMA), a polymer with properties largely dictated by the bulky isooctyl side chain.
Glass Transition Temperature (Tg)
Polymerization and Copolymerization Behavior
Isooctyl methacrylate can be polymerized via free-radical polymerization, a common and versatile method for producing acrylic polymers. A critical aspect for researchers is understanding its copolymerization behavior with other monomers, which allows for the tailoring of polymer properties for specific applications. This behavior is quantified by monomer reactivity ratios.
Reactivity Ratios
Reactivity ratios (r1 and r2) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (homopolymerization) versus the other monomer (copolymerization). While specific reactivity ratios for isooctyl methacrylate with common comonomers like methyl methacrylate (MMA) and butyl acrylate (BA) are not explicitly detailed in the provided search results, general trends for long-chain alkyl methacrylates can be inferred.
For the copolymerization of a long-chain methacrylate (like IOMA, M1) with a short-chain methacrylate (like MMA, M2), the reactivity ratios are often close to unity, suggesting a tendency towards random copolymerization. In the case of copolymerization with an acrylate like butyl acrylate, the methacrylate radical is generally more reactive than the acrylate radical, and both radicals often prefer to add the methacrylate monomer. This typically results in r(methacrylate) > 1 and r(acrylate) < 1.[10][11][12][13][14][15][16][17][18][19]
Applications in Drug Delivery and Biomaterials
The unique properties of isooctyl methacrylate and its polymer make them attractive for applications in the pharmaceutical and biomedical fields, particularly in transdermal drug delivery systems. The low Tg and inherent tackiness of IOMA-containing copolymers are ideal for formulating pressure-sensitive adhesives that ensure good skin contact and facilitate drug permeation.[20][21]
The hydrophobic nature of the isooctyl group can be leveraged to create polymer matrices for the controlled release of hydrophobic drugs. By copolymerizing IOMA with functional monomers, it is possible to create amphiphilic or stimuli-responsive polymers for advanced drug delivery applications, such as nanoparticles for targeted therapy.[22][23][24][25][26][27]
Experimental Protocol: Preparation of Isooctyl Methacrylate-Based Nanoparticles for Drug Delivery
This protocol provides a general framework for the preparation of drug-loaded nanoparticles using isooctyl methacrylate via emulsion polymerization. This method is a common technique for producing polymer nanoparticles in the sub-micron size range.
Objective: To synthesize drug-loaded poly(isooctyl methacrylate) nanoparticles.
Materials:
-
Isooctyl methacrylate (monomer)
-
A functional co-monomer (e.g., methacrylic acid for pH-responsiveness)
-
A hydrophobic drug
-
A surfactant (e.g., sodium dodecyl sulfate, SDS)
-
A water-soluble initiator (e.g., potassium persulfate, KPS)
-
Deionized water
-
Nitrogen gas
Workflow Diagram:
Caption: Workflow for nanoparticle synthesis.
Step-by-Step Methodology:
-
Preparation of the Oil Phase: Dissolve the desired amount of the hydrophobic drug and the functional co-monomer in isooctyl methacrylate.
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., SDS) in deionized water.
-
Emulsification: Add the oil phase to the aqueous phase while stirring vigorously. Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable oil-in-water emulsion.
-
Polymerization:
-
Transfer the emulsion to a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the emulsion to the desired reaction temperature (typically 60-80 °C).
-
Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Continue the reaction under a nitrogen atmosphere for several hours (e.g., 4-6 hours).
-
-
Purification:
-
Once the polymerization is complete, cool the nanoparticle dispersion to room temperature.
-
Purify the nanoparticles to remove unreacted monomers, surfactant, and initiator. This can be achieved by methods such as dialysis against deionized water or repeated cycles of centrifugation and redispersion in fresh deionized water.
-
-
Characterization: Characterize the resulting nanoparticles for size, morphology, drug loading, and release properties using appropriate analytical techniques (e.g., dynamic light scattering, transmission electron microscopy, UV-Vis spectroscopy).
Conclusion
Isooctyl methacrylate is a monomer with a unique combination of physical properties that translate into valuable characteristics in its corresponding polymers. Its low glass transition temperature, hydrophobicity, and good solubility in organic solvents make it a versatile building block for a wide range of applications. For researchers and professionals in drug development, the potential of IOMA in creating advanced drug delivery systems, particularly for transdermal applications, is of significant interest. A thorough understanding of its physical properties, polymerization behavior, and the characteristics of its polymers is essential for harnessing the full potential of this important acrylic monomer.
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